molecular formula C11H8N2O2 B15256672 4-Cyano-7-methyl-1H-indole-2-carboxylic acid

4-Cyano-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B15256672
M. Wt: 200.19 g/mol
InChI Key: VOAQMFVFTRHVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-7-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-7-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and a ketone or aldehyde with the desired substituents.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in a suitable solvent with an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Cyano-7-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various receptors and enzymes. The indole ring system is known for its ability to interact with biological macromolecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-1H-indole-2-carboxylic acid: Lacks the methyl group at the 7-position.

    7-Methyl-1H-indole-2-carboxylic acid: Lacks the cyano group at the 4-position.

    1H-indole-2-carboxylic acid: Lacks both the cyano and methyl groups.

Uniqueness

4-Cyano-7-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the cyano and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-cyano-7-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-2-3-7(5-12)8-4-9(11(14)15)13-10(6)8/h2-4,13H,1H3,(H,14,15)

InChI Key

VOAQMFVFTRHVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C#N)C=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.